![molecular formula C15H16N2O6S2 B2387682 Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate CAS No. 63183-28-8](/img/structure/B2387682.png)
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in organic synthesis. This particular compound is characterized by the presence of an ethyl ester group, a nitrophenylsulfonylamino group, and two methyl groups attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenylsulfonylamino group: This step involves the sulfonylation of the thiophene ring using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other electrophiles onto the thiophene ring.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrophenylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- Ethyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate
Uniqueness
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate is unique due to the presence of both the nitrophenylsulfonylamino group and the ethyl ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate is a complex organic compound belonging to the thiophene class. Its molecular formula is C16H19N O4S2, with a molecular weight of approximately 353.46 g/mol. This compound is characterized by its thiophene ring and functional groups that enhance its chemical reactivity and potential biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research has demonstrated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the nitrophenylsulfonylamino group is believed to enhance this activity by interacting with bacterial cell structures or enzymes essential for microbial survival.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that certain derivatives of thiophene compounds have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing their potency in inhibiting bacterial growth .
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
- Inhibition of Kinases : Similar compounds have shown efficacy as selective inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in various cancer pathways. This compound may exhibit similar properties due to its structural characteristics .
- Cell Line Studies : In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : Achieved through cyclization of precursors under acidic or basic conditions.
- Introduction of the Nitrophenylsulfonylamino Group : This involves sulfonylation using 4-nitrobenzenesulfonyl chloride.
- Esterification : The carboxylic acid group on the thiophene ring is esterified using ethanol with a catalyst like sulfuric acid.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Converting nitro groups to amino groups with hydrogen gas and palladium catalysts.
These reactions can yield significant derivatives that may possess enhanced biological activities.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with thiophene derivatives:
- Antimicrobial Evaluation : A study evaluated multiple thiophene derivatives, finding that certain compounds exhibited strong antimicrobial effects against Staphylococcus aureus and Staphylococcus epidermidis, with effective MIC values indicating their potential as therapeutic agents .
- Anticancer Research : Research on related thiophene sulfonamide inhibitors showed promising results in inhibiting cancer cell growth through specific kinase inhibition pathways, indicating a potential application for this compound in oncology .
Comparative Analysis Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Thiophene ring with nitrophenyl sulfonamide | Antimicrobial and anticancer |
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene | Amino group instead of sulfonamide | Different biological activity |
Ethyl 3-amino-5-(4-nitrophenyl)thiophenecarboxylate | Lacks dimethyl groups | Distinct pharmacological properties |
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-nitrophenyl)sulfonylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c1-4-23-15(18)13-9(2)10(3)24-14(13)16-25(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFATQKNBVINFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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